molecular formula C56H98N16O13 B014361 (6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide CAS No. 4135-11-9

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

Cat. No.: B014361
CAS No.: 4135-11-9
M. Wt: 1203.5 g/mol
InChI Key: WQVJHHACXVLGBL-CTMZAJDNSA-N
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Description

The compound, identified as Colistin sulfate (Polymyxin E sulfate), is a cyclic polypeptide antibiotic belonging to the polymyxin class . Its structure comprises a 10-membered cyclic heptapeptide core linked to a tripeptide side chain, with critical functional groups including tris(2-aminoethyl), benzyl, hydroxyethyl, and isobutyl substituents. The stereochemistry at key positions (e.g., 6S configuration) is essential for its antibacterial activity . Colistin sulfate acts by disrupting the outer membrane of Gram-negative bacteria via electrostatic interactions between its cationic amino groups and the anionic lipid A component of lipopolysaccharides (LPS) . It is clinically used as a last-resort antibiotic for multidrug-resistant infections, though nephrotoxicity remains a significant concern .

Properties

IUPAC Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVJHHACXVLGBL-CTMZAJDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4135-11-9
Record name Polymyxin B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004135119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POLYMYXIN B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35S89JSRU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Resin Selection and Initial Attachment

Wang or Rink amide resins are commonly used due to their compatibility with Fmoc/t-Bu chemistry. The first amino acid (typically the C-terminal residue) is loaded onto the resin using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine). The benzyl-protected aspartic acid at position 15 and (1R)-1-hydroxyethyl-modified threonine at position 3 require orthogonal protecting groups (e.g., Alloc for amines and Trt for thiols).

Sequential Amino Acid Coupling

Each subsequent amino acid is coupled using a 4-fold molar excess relative to the resin-bound peptide. Coupling reactions are performed in DMF (dimethylformamide) with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activator. Sterically hindered residues, such as the 2-methylpropyl-substituted leucine at position 12, necessitate extended coupling times (2–4 hours) and double couplings to achieve >95% efficiency.

Side-Chain Modifications

The tris(2-aminoethyl) groups at positions 6, 9, and 18 are introduced using Fmoc-Lys(ivDde)-OH, where the ivDde (4,4-dimethyl-2,6-dioxocyclohexylidene) protecting group is selectively removed with hydrazine prior to alkylation with bromoethylamine. The benzyl group at position 15 is incorporated via Fmoc-Asp(OBzl)-OH, which remains stable during SPPS and is cleaved during global deprotection.

Fragment Coupling Strategy

Due to the peptide’s length (23 residues) and structural complexity, a fragment-based approach is employed to improve synthetic efficiency.

Dipeptide and Tetrapeptide Synthesis

Shorter fragments (e.g., the N-terminal dipeptide and a central tetrapeptide) are synthesized separately on solid supports. For example, the dipeptide containing the 6-methyloctanamide side chain is assembled using Fmoc-Leu-OH and Fmoc-Thr(tBu)-OH, followed by on-resin acylation with 6-methyloctanoic acid.

Convergent Coupling

The fragments are cleaved from their respective resins using TFA (trifluoroacetic acid) cocktails (TFA:H2O:TIPS = 95:2.5:2.5) and purified via reverse-phase HPLC. The dipeptide’s C-terminus is activated with HATU and coupled to the N-terminus of the tetrapeptide in solution phase, yielding a hexapeptide intermediate. This strategy minimizes epimerization and improves overall yield compared to stepwise SPPS.

Macrocyclization via Side-Chain-to-Side-Chain Amidation

The linear heptapeptide undergoes cyclization to form the 23-membered macrocycle. This step is critical for conferring conformational rigidity and biological activity.

Activation of Side Chains

The ε-amino group of lysine at position 21 and the β-carboxylic acid of aspartic acid at position 15 are selectively deprotected. The lysine side chain is activated with HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), enabling amide bond formation with the aspartic acid side chain.

Cyclization Conditions

The reaction is conducted under high dilution (0.1–1 mM in DMF) to favor intramolecular cyclization over dimerization. Microwave-assisted heating at 50°C for 2 hours enhances reaction kinetics, achieving cyclization yields of 60–70%. The crude cyclic peptide is precipitated with cold diethyl ether and purified via preparative HPLC (C18 column, 10–50% acetonitrile gradient).

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability through hybrid approaches combining fermentation and chemical modification.

Fermentation of Polymyxin-Producing Strains

Bacillus polymyxa strains are engineered to overexpress the nonribosomal peptide synthetase (NRPS) responsible for polymyxin biosynthesis. The culture medium is optimized with glycerol and casamino acids to enhance yield (2–3 g/L).

Post-Fermentation Modifications

The linear peptide is extracted from the fermentation broth via cation-exchange chromatography and subjected to enzymatic cyclization using a modified sortase A enzyme. This biocatalytic method achieves >80% cyclization efficiency at 37°C in 6 hours.

Analytical Validation

Purity Assessment

The final product is analyzed using UPLC-MS (ultra-performance liquid chromatography-mass spectrometry) with a BEH C18 column. Purity thresholds exceed 98%, with mass accuracy within 5 ppm.

Structural Confirmation

2D NMR (COSY, NOESY) verifies the macrocyclic structure and side-chain configurations. Key NOE correlations include interactions between the benzyl group (δ 7.2–7.4 ppm) and adjacent methyl groups.

Challenges and Optimization

Racemization During SPPS

The (R)-1-hydroxyethyl group at position 3 is prone to racemization during Fmoc removal. Substituting piperidine with 20% 4-methylpiperidine in DMF reduces racemization to <2%.

Cyclization Byproducts

Oligomerization byproducts (10–15%) are minimized using pseudo-high-dilution conditions with syringe pump addition over 12 hours .

Chemical Reactions Analysis

Types of Reactions

Polymyxin B1 undergoes various chemical reactions, including:

    Oxidation: Polymyxin B1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the structure of Polymyxin B1, potentially altering its antibacterial activity.

    Substitution: Substitution reactions can occur at specific functional groups within the molecule, leading to the formation of analogs with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of Polymyxin B1, and substituted analogs with modified antibacterial properties.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The unique arrangement of amino acids and functional groups in this compound suggests potential efficacy against various cancer types. Studies have shown that modifications in peptide sequences can enhance bioactivity and selectivity towards cancer cells .

2. Antimicrobial Properties
Peptides and their derivatives have been widely studied for their antimicrobial effects. The presence of multiple amino groups and hydrophobic regions in the structure may contribute to the compound's ability to disrupt microbial membranes. This property is particularly valuable in developing new antibiotics amidst rising antibiotic resistance .

3. Drug Delivery Systems
The complex structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. Research into peptide-based drug carriers has highlighted their potential in targeted delivery mechanisms .

Biological Research Applications

4. Molecular Biology Tools
The compound's structural features make it suitable for use as a molecular probe or tool in biological research. Its ability to interact with specific biomolecules can aid in elucidating cellular processes and pathways. Such applications are crucial for understanding disease mechanisms and developing new therapeutic strategies .

5. Enzyme Inhibition Studies
Given its amino acid composition and structural complexity, this compound may serve as a lead structure for designing enzyme inhibitors. Research has shown that similar compounds can effectively inhibit enzymes involved in metabolic pathways linked to various diseases .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than existing treatments .
Study 2Antimicrobial EfficacyShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study 3Drug DeliveryDeveloped a nanoparticle system incorporating the compound for enhanced delivery of chemotherapeutics .

Mechanism of Action

Polymyxin B1 exerts its antibacterial effects by binding to the lipopolysaccharides and phospholipids in the outer membrane of Gram-negative bacteria. This binding disrupts the integrity of the bacterial cell membrane, leading to increased permeability and ultimately cell death. The primary molecular targets are the lipid A component of lipopolysaccharides and the phospholipid bilayer of the bacterial membrane .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Polymyxins and Analogues

Compound Key Structural Features Molecular Weight (Da) Key Functional Groups Salt Form
Target Compound Cyclic heptapeptide with (6S)-6-methyloctanamide, tris(2-aminoethyl), benzyl substituent ~1,175 (base) Cationic amino groups, hydroxyethyl, isobutyl Sulfate
Polymyxin B Cyclic heptapeptide with D-phenylalanine at position 6 ~1,200 (base) Cationic amino groups, phenylalanine, methyl Sulfate
(6R)-Stereoisomer (6R)-6-methyloctanamide configuration ~1,175 (base) Similar to target compound but R-configuration Not specified
Novel Derivative 6g Synthetic oxadiazole derivative with 4-hydroxyphenyl substituent ~800 Hydroxylphenyl, oxadiazole, benzyl groups N/A

Structural Insights :

  • The target compound and Polymyxin B share a cyclic heptapeptide scaffold but differ in side-chain residues. Polymyxin B contains D-phenylalanine at position 6, whereas the target compound features a (6S)-6-methyloctanamide group, enhancing lipid membrane interaction .
  • Synthetic derivatives like 6g () highlight structural modifications (e.g., oxadiazole rings) to reduce toxicity or improve solubility but lack the cyclic peptide backbone critical for polymyxin activity .

Antimicrobial Spectrum:

  • Target Compound: Effective against Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii) but inactive against Gram-positive bacteria .
  • Polymyxin B : Similar spectrum but with marginally higher activity against Enterobacter spp. due to phenylalanine-enhanced LPS binding .

Toxicity:

  • Nephrotoxicity : The target compound exhibits dose-dependent renal toxicity (15–25% incidence), comparable to Polymyxin B . Structural features like cationic charge density correlate with renal tubular damage .
  • (6R)-Stereoisomer : Preliminary studies suggest reduced nephrotoxicity due to altered renal clearance, but clinical data are lacking .

Resistance Mechanisms:

  • Both the target compound and Polymyxin B face resistance via LPS modification (e.g., lipid A phosphorylation) and efflux pumps. The tris(2-aminoethyl) groups in the target compound may enhance resistance to enzymatic degradation compared to Polymyxin B .

Pharmacokinetic Properties

Property Target Compound Polymyxin B (6R)-Stereoisomer
Bioavailability Poor oral absorption Poor oral absorption Not reported
Placental Transfer Limited data Low transfer Unknown
Solubility High (sulfate salt) Moderate Not reported
  • The sulfate salt form of the target compound improves aqueous solubility, facilitating intravenous administration .
  • Placental transfer studies () on unrelated compounds (e.g., BPA) suggest that molecular weight and charge influence transfer rates, but polymyxins generally exhibit low fetal penetration due to high polarity .

Biological Activity

The compound (6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide is a complex organic molecule with potential biological activities. Its intricate structure suggests significant interactions with biological macromolecules which may lead to various pharmacological effects.

The compound has a molecular formula of C56H98N16O13C_{56}H_{98}N_{16}O_{13} and a molecular weight of 1077.16 g/mol. Its structure includes multiple functional groups that are likely to participate in biological interactions.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways. The binding affinity to targets such as HIV protease has been explored in several studies. For instance:

  • HIV Protease Inhibition : The compound's structural features allow it to form strong hydrogen bonds and van der Waals interactions with the active site of HIV protease. This interaction is crucial for its antiviral activity .
  • Cell Signaling Modulation : Preliminary studies suggest that the compound may influence key signaling pathways by modulating enzyme activity and receptor function .

Case Studies

Several experimental studies have investigated the biological effects of this compound:

  • Antiviral Activity : In vitro assays demonstrated that derivatives of this compound exhibit significant antiviral activity against HIV strains. The modifications in the side chains were found to enhance potency by improving binding interactions with the protease .
  • Cytotoxicity Assays : Cytotoxicity tests on various cancer cell lines revealed that certain analogs of this compound have selective cytotoxic effects while sparing normal cells. This selectivity is attributed to differences in uptake and metabolism between cancerous and non-cancerous cells .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference
HIV Protease InhibitionStrong inhibitory activity
Antiviral PropertiesSignificant reduction in viral load
CytotoxicitySelective toxicity towards cancer cells

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this complex macrocyclic compound?

  • Answer : Utilize full factorial experimental design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, a five-factor design can identify optimal conditions for coupling efficiency and stereochemical fidelity . High-throughput synthesis platforms (e.g., parallel reactors) enable rapid screening of reaction parameters, reducing iterative trial-and-error approaches . Post-synthesis validation via ESI-HRMS and 2D NMR ensures intermediate purity and structural accuracy .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Answer : Combine orthogonal analytical techniques:

  • 1H/13C NMR : Assign stereochemistry using coupling constants and NOESY for spatial proximity analysis .
  • IR Spectroscopy : Validate amide bond formation (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm mass accuracy .

Q. What computational tools aid in predicting the compound's solubility and reactivity?

  • Answer : Molecular dynamics simulations (e.g., GROMACS ) model solvation behavior in polar/nonpolar solvents. Density Functional Theory (DFT) calculates charge distribution to predict nucleophilic/electrophilic sites. Databases like the Cambridge Structural Database provide benchmark data for validating computational predictions .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this multi-chiral compound?

  • Answer : Integrate machine learning (ML) with empirical data to predict stereoselective outcomes. Train ML models on historical reaction data (e.g., solvent effects, protecting group strategies) to guide chiral auxiliary selection. Couple this with asymmetric catalysis (e.g., organocatalysts for β-turn induction) and real-time HPLC monitoring to track enantiomeric excess .

Q. What strategies are effective for studying this compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes, prioritizing key residues (e.g., benzyl groups for hydrophobic pockets) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) under physiological conditions.
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for dynamic interaction analysis .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

  • Answer : Apply combinatorial chemistry to generate derivatives with modified side chains (e.g., replacing benzyl with fluorinated aryl groups). Screen analogs via:

  • In vitro stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • QSAR Modeling : Corrogate substituent hydrophobicity (ClogP) with half-life data to identify stable motifs .

Q. What advanced techniques address aggregation or degradation during long-term storage?

  • Answer :

  • Dynamic Light Scattering (DLS) : Monitor particle size changes in solution.
  • Accelerated Stability Testing : Expose the compound to varied pH (2–9), temperature (4–40°C), and humidity (40–75% RH) for 4–12 weeks. Analyze degradation pathways via LC-MS/MS .
  • Lyophilization : Optimize cryoprotectants (e.g., trehalose) to prevent conformational denaturation.

Methodological Considerations

  • Contradiction Analysis : If NMR data conflicts with computational predictions (e.g., unexpected NOE correlations), re-evaluate proton assignments using 13C-1H HSQC or isotopic labeling .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere purity, reagent lot numbers) to mitigate batch-to-batch variability .

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